molecular formula C13H12ClNO3 B13372931 ({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)acetic acid

({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)acetic acid

Cat. No.: B13372931
M. Wt: 265.69 g/mol
InChI Key: IQCHGRMLXMJARM-UHFFFAOYSA-N
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Description

({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)acetic acid is an organic compound that features a chlorophenyl group, a furan ring, and an amino acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)acetic acid typically involves the reaction of 2-chlorobenzaldehyde with furfural in the presence of a base to form the intermediate compound. This intermediate is then reacted with glycine under acidic conditions to yield the final product. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, ({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be studied for their chemical properties .

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for studying biological pathways and mechanisms .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-inflammatory and analgesic agent .

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of ({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl ({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)acetate
  • Ethyl ({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)acetate
  • Methyl ({[5-(4-Bromophenyl)-2-furyl]methyl}amino)acetate

Uniqueness

({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)acetic acid is unique due to its specific combination of a chlorophenyl group and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H12ClNO3

Molecular Weight

265.69 g/mol

IUPAC Name

2-[[5-(2-chlorophenyl)furan-2-yl]methylamino]acetic acid

InChI

InChI=1S/C13H12ClNO3/c14-11-4-2-1-3-10(11)12-6-5-9(18-12)7-15-8-13(16)17/h1-6,15H,7-8H2,(H,16,17)

InChI Key

IQCHGRMLXMJARM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CNCC(=O)O)Cl

Origin of Product

United States

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